molecular formula C25H24N2O6 B1678046 Pranidipine CAS No. 99522-79-9

Pranidipine

Numéro de catalogue: B1678046
Numéro CAS: 99522-79-9
Poids moléculaire: 448.5 g/mol
Clé InChI: XTFPDGZNWTZCMF-DHZHZOJOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pranidipine est un bloqueur des canaux calciques appartenant au groupe des dihydropyridines. Il s'agit d'un antagoniste des canaux calciques à action prolongée utilisé principalement pour le traitement de l'hypertension. This compound agit en inhibant l'afflux d'ions calcium dans les cellules musculaires lisses vasculaires, ce qui conduit à une vasodilatation et à une réduction consécutive de la pression artérielle .

Applications De Recherche Scientifique

Pharmacological Mechanisms

Pranidipine exerts its antihypertensive effects by selectively inhibiting voltage-gated calcium channels in vascular smooth muscle cells. This inhibition leads to vasodilation, reducing peripheral vascular resistance and subsequently lowering blood pressure. Research has demonstrated that this compound enhances the action of nitric oxide (NO), which is crucial for maintaining endothelial function. Specifically, studies indicate that this compound increases cyclic guanosine monophosphate (cGMP) accumulation in vascular smooth muscle cells when co-cultured with endothelial cells, suggesting a synergistic effect on vasodilation and improved endothelial function in hypertensive patients .

Clinical Applications

  • Hypertension Management
    • This compound has been shown to effectively lower both systolic and diastolic blood pressure in patients with essential hypertension. Its long-acting nature allows for once-daily dosing, improving patient compliance and convenience.
  • Endothelial Dysfunction
    • This compound may be beneficial in treating impaired endothelial function associated with hypertension. By enhancing NO availability and reducing oxidative stress through upregulation of superoxide dismutase activity, it mitigates vascular damage and improves overall vascular health .
  • Pharmacokinetic Interactions
    • Studies have investigated the interaction of this compound with citrus juices, particularly grapefruit and orange juice. Grapefruit juice has been found to significantly increase the bioavailability of this compound, altering its pharmacodynamics by affecting heart rate without major changes in blood pressure . Conversely, orange juice did not exhibit significant effects on the pharmacokinetics or pharmacodynamics of this compound .

Research Findings

The following table summarizes key findings from various studies on this compound:

Study FocusFindingsReference
Nitric Oxide EnhancementThis compound enhances NO action via cGMP accumulation; improves endothelial function in hypertension
Citrus Juice InteractionGrapefruit juice increases bioavailability; orange juice shows no significant effect
Long-term EfficacyEffective in maintaining blood pressure reduction over 24 hours

Case Studies

Case Study 1: Endothelial Function Improvement
A clinical trial involving hypertensive patients showed that administration of this compound resulted in significant improvements in endothelial function as measured by flow-mediated dilation (FMD). Patients exhibited enhanced NO production and reduced oxidative stress markers after a 12-week treatment period.

Case Study 2: Pharmacokinetic Variability
In a study assessing the impact of dietary substances on this compound's pharmacokinetics, participants consuming grapefruit juice experienced a notable increase in peak plasma concentration (Cmax) and area under the curve (AUC) compared to those taking the medication with water. This finding underscores the importance of dietary considerations when prescribing this compound .

Mécanisme D'action

Target of Action

Pranidipine is a calcium channel blocker . It primarily targets the L-type calcium channels . These channels play a crucial role in the contraction of smooth muscle cells in the blood vessels. By blocking these channels, this compound prevents calcium ions from entering these cells, leading to relaxation and dilation of the blood vessels .

Mode of Action

This compound interacts with its target, the L-type calcium channels, by binding to them and preventing the influx of calcium ions into the vascular smooth muscle cells . This results in the relaxation of these cells and dilation of the blood vessels . Furthermore, this compound has been shown to enhance the actions of nitric oxide (NO) released from endothelial cells . This enhancement of NO action is achieved through the inhibition of superoxide-induced NO decomposition in the vessel wall .

Biochemical Pathways

This compound affects the nitric oxide (NO) pathway. It enhances the actions of NO released from endothelial cells . NO is a potent vasodilator that works by stimulating the production of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells . This compound significantly enhances cGMP accumulation in these cells . Additionally, this compound suppresses the production of endothelin-1, a potent vasoconstrictor, from endothelial cells .

Pharmacokinetics

As a calcium channel blocker, it is expected to be well-absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action include enhanced cGMP accumulation in vascular smooth muscle cells and suppressed endothelin-1 production from endothelial cells . These effects lead to the relaxation and dilation of blood vessels, thereby reducing blood pressure . This compound also upregulates the activity of superoxide dismutase in endothelial cells, which suggests that it enhances NO action through the inhibition of superoxide-induced NO decomposition in the vessel wall .

Action Environment

Factors such as diet, co-administration with other drugs, and individual patient characteristics (like age, sex, liver and kidney function) can potentially influence the action, efficacy, and stability of most drugs, including this compound .

Analyse Biochimique

Biochemical Properties

Pranidipine is known to interact with various enzymes and proteins. It plays a significant role in biochemical reactions, particularly in the regulation of calcium channels . This compound enhances the action of nitric oxide released from endothelial cells . It significantly enhances cGMP accumulation in vascular smooth muscle cells cocultured with endothelial cells .

Cellular Effects

This compound has been observed to have various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and cellular metabolism . For instance, it has been shown to enhance the action of nitric oxide in endothelial cells, which plays a crucial role in vascular function .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is known to bind to calcium channels, inhibiting their function and thus leading to vasodilation . This compound enhances cyclic GMP-independent nitric oxide-induced relaxation of smooth muscle . This effect is not through NO-induced hyperpolarization .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have anticonvulsant effects, reducing the severity of seizures induced by Primphos . The effects were dose-dependent, with higher doses of this compound resulting in more significant anticonvulsant effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . Several metabolic pathways of this compound have been identified, including the dehydrogenation of 1,4-dihydropyridine to pyridine, hydrolysis of carboxylic acid esters, hydroxylation of the methyl group, and glucuronide conjugation of this compound phase I reactant .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation de la (S)-(+)-pranidipine implique une résolution optique. L'acide monocarboxylique racémique obtenu par hydrolyse de la pranidipine est mélangé à de la quinidine optiquement active pour former des sels. Le sel diastéréoisomère insoluble est recueilli et un traitement successif par une base et un acide fournit l'acide ®-(-)-carboxylique. Cet acide est ensuite estérifié avec de l'alcool cinnamylique pour produire de la (S)-(+)-pranidipine .

Méthodes de production industrielle : La production industrielle de la this compound suit des voies de synthèse similaires mais est optimisée pour la fabrication à grande échelle. Le procédé exclut l'utilisation de bases fortes, de solvants anhydres et de conditions de température ultra-faible, ce qui le rend plus adapté aux applications industrielles .

Analyse Des Réactions Chimiques

Types de réactions : Pranidipine subit diverses réactions chimiques, notamment :

    Oxydation : this compound peut être oxydée dans des conditions spécifiques, ce qui conduit à la formation de différents produits d'oxydation.

    Réduction : Les réactions de réduction peuvent modifier le groupe nitro présent dans la this compound.

    Substitution : this compound peut subir des réactions de substitution, en particulier au niveau du cycle aromatique.

Réactifs et conditions courants :

    Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

    Réduction : Des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur au palladium peuvent être utilisés.

    Substitution : Les réactions de substitution électrophile aromatique peuvent être réalisées en utilisant des réactifs comme le brome ou le chlore en présence d'un catalyseur acide de Lewis.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut produire des amines .

4. Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

    Chimie : this compound est utilisée comme composé modèle dans des études impliquant des bloqueurs des canaux calciques et leurs interactions avec divers réactifs.

    Biologie : La recherche sur la this compound porte sur ses effets sur la dynamique du calcium cellulaire et son rôle potentiel dans la modulation des fonctions cellulaires.

    Médecine : this compound est largement étudiée pour ses effets antihypertenseurs et son utilisation potentielle dans le traitement des maladies cardiovasculaires. .

    Industrie : this compound est utilisée dans l'industrie pharmaceutique pour le développement de médicaments antihypertenseurs.

5. Mécanisme d'action

This compound exerce ses effets en bloquant les canaux calciques de type L dans les cellules musculaires lisses vasculaires. Cette inhibition empêche l'afflux d'ions calcium, ce qui conduit à la relaxation du muscle lisse et à la vasodilatation. Les cibles moléculaires de la this compound comprennent la sous-unité alpha-1 du canal calcique de type L. De plus, la this compound améliore la relaxation induite par l'oxyde nitrique du muscle lisse vasculaire en inhibant la décomposition de l'oxyde nitrique, prolongeant ainsi ses effets vasodilatateurs .

Comparaison Avec Des Composés Similaires

Pranidipine est comparée à d'autres bloqueurs des canaux calciques de type dihydropyridine tels que l'amlodipine et la nifédipine. Bien que tous ces composés partagent un mécanisme d'action similaire, la this compound possède des propriétés uniques :

Composés similaires :

  • Amlodipine
  • Nifédipine
  • Felodipine
  • Nicardipine

Ces composés sont également utilisés comme agents antihypertenseurs et présentent des similitudes structurelles avec la this compound .

Activité Biologique

Pranidipine is a novel calcium channel blocker categorized under the 1,4-dihydropyridine (DHP) class. It is primarily used in the management of hypertension and offers unique pharmacological properties that distinguish it from other calcium channel blockers. Its biological activity has been the subject of extensive research, revealing significant insights into its mechanisms and therapeutic potential.

This compound functions by selectively inhibiting L-type calcium channels, leading to vasodilation and a reduction in blood pressure. Unlike some other calcium channel blockers, this compound exhibits a higher selectivity for vascular tissues over cardiac tissues, which minimizes negative inotropic effects. This selectivity is crucial for patients who may be at risk for heart failure or other cardiac complications.

Key Biological Activities

  • Calcium Channel Blockade : this compound effectively blocks calcium influx through L-type channels, which is essential for muscle contraction in vascular smooth muscle and cardiac tissues.
  • Vasodilation : The resultant vasodilation lowers systemic vascular resistance, contributing to its antihypertensive effects.
  • Cardioprotective Effects : Studies have demonstrated that this compound can provide cardioprotection by improving left ventricular function and remodeling in heart failure models .

Antihypertensive Efficacy

Research indicates that this compound has comparable antihypertensive efficacy to established agents like Nifedipine. In various studies, this compound demonstrated significant reductions in systolic and diastolic blood pressure, with a favorable side effect profile.

Table 1: Comparative Antihypertensive Effects of this compound and Nifedipine

CompoundSystolic BP Reduction (%)Diastolic BP Reduction (%)
This compound28.527.0
Nifedipine28.928.5

Calcium Channel Blocking Activity

This compound's potency as a calcium channel blocker has been evaluated through various in vitro and in vivo studies. The compound exhibited IC50 values indicative of its effectiveness in inhibiting calcium channel activity.

Table 2: Calcium Channel Blocking Potency

CompoundIC50 (μg/mL)
This compound19.83
Nifedipine21.00

Enhanced Nitric Oxide-Induced Relaxation

This compound has been shown to enhance cyclic GMP-independent nitric oxide-induced relaxation in rat aorta, suggesting additional mechanisms beyond simple calcium channel blockade that contribute to its vasodilatory effects .

Case Study 1: Heart Failure Model

In a controlled study involving rats with induced heart failure, this compound administration resulted in improved left ventricular function and reduced myocardial remodeling. These findings suggest that this compound not only lowers blood pressure but also offers protective benefits to cardiac tissue under stress conditions .

Case Study 2: Vascular Selectivity

A comparative analysis of this compound with other DHP calcium channel blockers indicated that it possesses superior vascular selectivity, leading to significant peripheral vasodilation without adversely affecting cardiac contractility. This characteristic is particularly beneficial for hypertensive patients with pre-existing cardiac conditions.

Propriétés

IUPAC Name

3-O-methyl 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O6/c1-16-21(24(28)32-3)23(19-12-7-13-20(15-19)27(30)31)22(17(2)26-16)25(29)33-14-8-11-18-9-5-4-6-10-18/h4-13,15,23,26H,14H2,1-3H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFPDGZNWTZCMF-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00875518
Record name PRANIDIPINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00875518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99522-79-9
Record name Pranidipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99522-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pranidipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099522799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PRANIDIPINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00875518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRANIDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DES9QVH58
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pranidipine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Pranidipine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Pranidipine
Reactant of Route 4
Reactant of Route 4
Pranidipine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Pranidipine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Pranidipine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.